

Perfluorobutane molecular structure and formula

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Compound of Interest

Compound Name: Perfluorobutane

Cat. No.: B1679596

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An In-depth Technical Guide to **Perfluorobutane**: Molecular Structure, Properties, and Analysis

Introduction

Perfluorobutane (PFB), also known by its IUPAC name 1,1,1,2,2,3,3,4,4,4-decafluorobutane, is a synthetic, inert fluorocarbon.[1][2] It is a colorless and odorless gas at standard temperature and pressure.[1] Structurally, it is a derivative of n-butane where all hydrogen atoms have been substituted with fluorine atoms, leading to the chemical formula C_4F_{10} . [1][3][4] This complete fluorination imparts high chemical and thermal stability due to the strength of the carbon-fluorine bonds.[4]

Perfluorobutane's unique physical and chemical properties, such as its high density, low reactivity, and non-flammability, make it suitable for a range of specialized applications.[1][3] It is notably used as the gas core in microbubble ultrasound contrast agents, such as Sonazoid, to enhance medical imaging of vascular structures.[1][2][3] Other applications include its use as a replacement for Halon 1301 in fire extinguishers and as a research chemical.[1][3] While it has low acute toxicity, its environmental persistence and high global warming potential are significant considerations.[3][4]

Molecular Structure and Formula

The chemical formula for **perfluorobutane** is C_4F_{10} . [1][4] The molecule consists of a four-carbon backbone with all available bonding positions occupied by fluorine atoms.[4]

Caption: 2D representation of the **Perfluorobutane** (C₄F₁₀) molecular structure.

Physicochemical and Spectroscopic Properties

The quantitative properties of **perfluorobutane** are summarized in the table below. This data is critical for its application in various fields, including medical devices and as a specialty gas.

Property	Value	Reference(s)
Identifiers		
IUPAC Name	1,1,1,2,2,3,3,4,4,4-decafluorobutane	[2][3]
CAS Number	355-25-9	[3][4]
Molecular Properties		
Molecular Formula	C ₄ F ₁₀	[1][3][4]
Molar Mass	238.03 g/mol	[1][2][3]
Physical Properties		
Appearance	Colorless, odorless gas	[1][4]
Density (liquid, at b.p.)	1594 kg/m ³ (1.594 g/cm ³)	[1][3]
Density (gas, at b.p.)	11.21 kg/m ³	[3]
Melting Point	-128 °C (145 K)	[1][3]
Boiling Point	-1.7 °C (271.4 K)	[1][3]
Vapor Pressure	330.3 kPa at 25 °C	[3]
Solubility in Water	1.5 mg/L	[3]
Environmental Data		
Global Warming Potential	4800 (over 100 years)	[3]
Ozone Depletion Potential	0	[3]
Atmospheric Lifetime	> 2600 years	[3]
Spectroscopic Data		
Mass Spec. (Top Peaks)	m/z 69 (most abundant), 119, 31	[2][5]
¹⁹ F NMR	Spectra available for structural confirmation	[2]

Synthesis and Manufacturing

The industrial-scale synthesis of **perfluorobutane** is often proprietary.[1] However, the general method for producing perfluorinated compounds is through electrofluorination.[6] This process involves dissolving an organic raw material (such as a hydrocarbon or a partially fluorinated compound) in anhydrous hydrogen fluoride and passing an electric current through the solution. This substitutes all hydrogen atoms with fluorine atoms.[6] For perfluoroalkanes, synthesis can also be achieved through the reaction of functionalized substrates.[6]

Purification is a critical step, as commercial **perfluorobutane** may contain impurities that affect its properties, particularly UV transparency.[7] Purification procedures can involve circulation through activated carbon and molecular sieves to remove contaminants like water, oxygen, and alkenes.[7]

Experimental Analysis Protocols

The characterization of **perfluorobutane** relies on standard analytical techniques for volatile compounds. Below are detailed protocols for key experimental methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

- Principle: GC separates volatile components of a sample based on their partitioning between a stationary phase and a mobile gas phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification.
- Instrumentation:
 - Gas Chromatograph equipped with a suitable column (e.g., a capillary column with a non-polar stationary phase).
 - Mass Spectrometer (e.g., Quadrupole) with an Electron Ionization (EI) source.
 - Gas-tight syringe for sample injection.
- Sample Preparation:

- Ensure the **perfluorobutane** sample is in a gaseous state in a suitable container (e.g., a gas cylinder or sampling bag).
- No further preparation is typically needed for a gaseous sample.
- Methodology:
 - GC Conditions:
 - Injector Temperature: 150-200 °C.
 - Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation of any potential contaminants.
 - Carrier Gas: Helium or Nitrogen at a constant flow rate.
 - Injection: Use a gas-tight syringe to inject a known volume of the gaseous sample into the GC inlet.
 - MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 30 to 300.
- Data Analysis:
 - The retention time of the major peak in the chromatogram is used for identification by comparison with a standard.
 - The mass spectrum of the peak is compared against a reference library (e.g., NIST). For **perfluorobutane**, the spectrum is characterized by a prominent peak at m/z 69 (CF_3^+) and other fragments like C_2F_5^+ (m/z 119).^{[2][5]} The molecular ion ($\text{C}_4\text{F}_{10}^+$) is often very small or absent in the spectra of perfluoroparaffins.^[5]
 - Purity is determined by integrating the peak area of **perfluorobutane** relative to the total area of all peaks in the chromatogram.

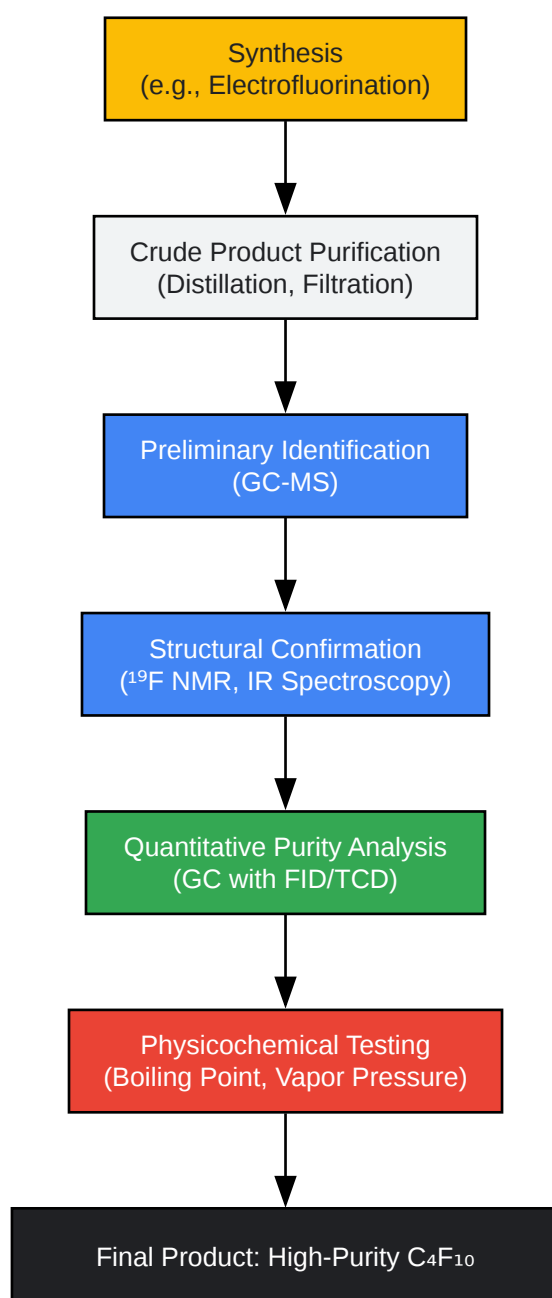
^{19}F Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

- Principle: ^{19}F NMR spectroscopy provides information about the chemical environment of fluorine atoms in a molecule. The chemical shifts and coupling patterns can confirm the structure of **perfluorobutane**.
- Instrumentation:
 - High-field NMR spectrometer.
 - NMR tube suitable for gas-phase or dissolved gas analysis (e.g., a J. Young NMR tube).
- Sample Preparation:
 - Condense a small amount of **perfluorobutane** gas into a J. Young NMR tube at low temperature (using liquid nitrogen).
 - Introduce a deuterated solvent (e.g., chloroform-d, CDCl_3) that is liquid at low temperatures to act as a lock solvent.
 - Seal the tube and allow it to warm to room temperature. The **perfluorobutane** will dissolve in the solvent under pressure.
- Methodology:
 - Acquire a one-dimensional ^{19}F NMR spectrum.
 - A proton-decoupled spectrum is typically not necessary unless ^1H - ^{19}F coupling is being investigated in related, non-perfluorinated compounds.
- Data Analysis:
 - The spectrum of 1,1,1,2,2,3,3,4,4,4-decafluorobutane is expected to show two main signals corresponding to the $-\text{CF}_3$ and $-\text{CF}_2-$ groups.
 - The terminal $-\text{CF}_3$ groups (6 fluorine atoms) will appear as one signal, and the internal $-\text{CF}_2-$ groups (4 fluorine atoms) will appear as another.

- The integration of these signals should be in a 3:2 ratio (or 6:4).
- The signals will exhibit splitting (coupling) due to interactions with adjacent fluorine atoms, further confirming the connectivity of the carbon chain.

Workflow for Characterization

The logical workflow for the synthesis and characterization of **perfluorobutane** involves several key stages, from initial production to final quality control and application.



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Caption: Workflow for the synthesis and analytical characterization of **perfluorobutane**.

Safety and Environmental Considerations

- **Safety:** **Perfluorobutane** is of low acute toxicity but can act as a simple asphyxiant in high concentrations by displacing oxygen.[1] Direct contact with the liquefied gas can cause frostbite or cryogenic burns.[1][8] Standard handling procedures for compressed gases should be followed, including use in well-ventilated areas and wearing appropriate personal protective equipment (PPE) such as safety goggles and gloves.[9][10][11]
- **Reactivity:** The compound is chemically inert and stable under normal conditions.[1][8] However, at extremely high temperatures, such as in a fire or from equipment failure, it can decompose to form toxic products like hydrogen fluoride.[2][3]
- **Environmental Impact:** **Perfluorobutane** is a potent greenhouse gas with a high global warming potential (GWP) and a very long atmospheric lifetime.[3] Its release into the atmosphere should be minimized. It does not, however, contribute to ozone depletion.[3]

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